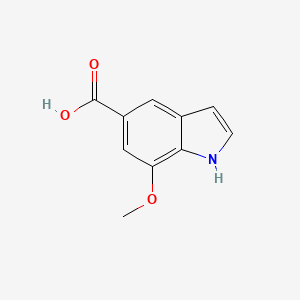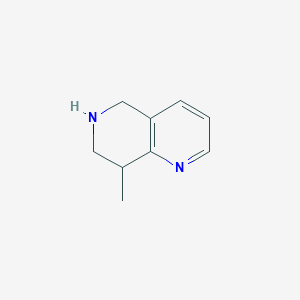
8-Méthyl-5,6,7,8-tétrahydro-1,6-naphtyridine
Vue d'ensemble
Description
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused-ring system that includes two pyridine rings, making it a naphthalene analog with one nitrogen atom in each ring.
Applications De Recherche Scientifique
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of diagnostic tools and in agricultural applications.
Mécanisme D'action
Target of Action
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active . .
Mode of Action
1,6-naphthyridines are known to exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Given the broad range of activities exhibited by 1,6-naphthyridines, it is likely that multiple pathways are affected .
Analyse Biochimique
Biochemical Properties
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, derivatives of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine have been shown to inhibit HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This interaction promotes aberrant multimerization of the integrase enzyme, thereby inhibiting HIV-1 replication .
Cellular Effects
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have demonstrated anticancer properties by inducing apoptosis in cancer cells . Additionally, 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have shown potential in inhibiting dipeptidyl peptidase 4 (DPP-4), which is involved in glucose metabolism and insulin regulation .
Molecular Mechanism
The molecular mechanism of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, the compound’s derivatives bind to the LEDGF/p75-binding site on HIV-1 integrase, leading to enzyme inhibition . Additionally, the compound’s anticancer properties are attributed to its ability to induce apoptosis through the activation of specific signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature or refrigeration
Dosage Effects in Animal Models
The effects of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to inhibit DPP-4, which is involved in glucose metabolism . Additionally, the compound’s derivatives have been studied for their effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine within cells and tissues are influenced by transporters and binding proteins. The compound’s localization and accumulation are critical factors in its therapeutic efficacy. Studies have shown that the compound can be transported across cell membranes and distributed within various tissues .
Subcellular Localization
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, the compound’s derivatives have been observed to localize in the nucleus, where they exert their effects on gene expression and enzyme inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can be carried out using a microwave approach and solvent-free conditions to enhance yield and efficiency .
Industrial Production Methods: In an industrial setting, the production of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly with electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like arylboronic acids and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities but different structural features.
1,8-Naphthyridine: Known for its diverse applications in medicinal chemistry and similar biological activities.
Uniqueness: 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 8th position and the tetrahydro structure contribute to its distinct properties and applications .
Propriétés
IUPAC Name |
8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-5-10-6-8-3-2-4-11-9(7)8/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOZHRNLWDCANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526258 | |
| Record name | 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83082-13-7 | |
| Record name | 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



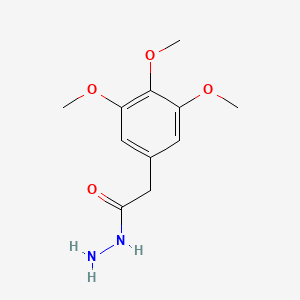
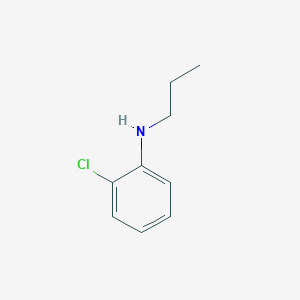
![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)
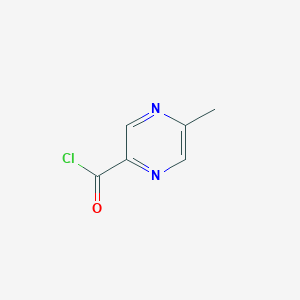

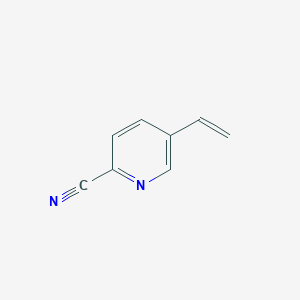
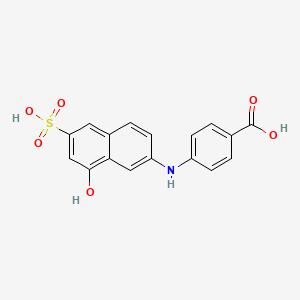
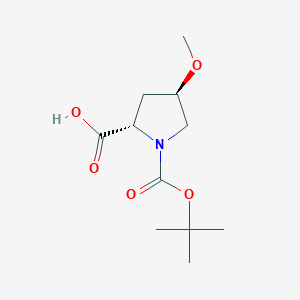
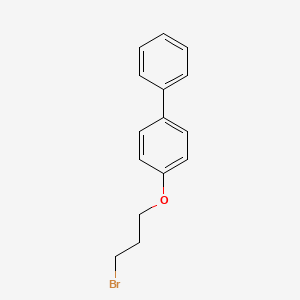
![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)
